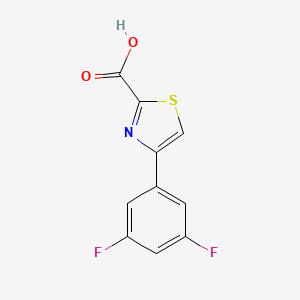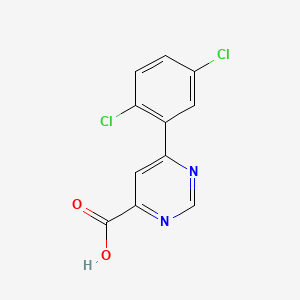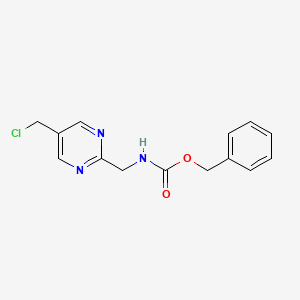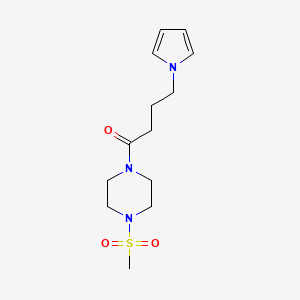
1-(4-(methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group and a pyrrole ring attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can be achieved through a multi-step process:
-
Formation of the Piperazine Intermediate
Starting Material: Piperazine
Reagent: Methylsulfonyl chloride
Conditions: The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).
-
Attachment of the Butanone Backbone
Starting Material: 4-bromobutan-2-one
Reagent: The piperazine intermediate
Conditions: The reaction is conducted under reflux conditions in a polar solvent such as ethanol.
-
Formation of the Pyrrole Ring
Starting Material: Pyrrole
Reagent: The butanone intermediate
Conditions: The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohol derivatives.
Substitution: The piperazine and pyrrole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine and pyrrole derivatives
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used as a tool compound to study the function of piperazine and pyrrole-containing molecules in biological systems.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-(methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, including:
Receptors: It may bind to neurotransmitter receptors in the brain, modulating their activity.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Ion Channels: It may affect the function of ion channels, altering cellular excitability.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-imidazol-1-yl)butan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrazol-1-yl)butan-1-one: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-(4-(Methylsulfonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to the combination of its piperazine, methylsulfonyl, and pyrrole moieties, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H21N3O3S |
|---|---|
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
1-(4-methylsulfonylpiperazin-1-yl)-4-pyrrol-1-ylbutan-1-one |
InChI |
InChI=1S/C13H21N3O3S/c1-20(18,19)16-11-9-15(10-12-16)13(17)5-4-8-14-6-2-3-7-14/h2-3,6-7H,4-5,8-12H2,1H3 |
Clave InChI |
FECRBHDFURKZAN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



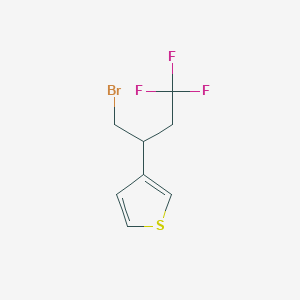

![3-({[9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14869101.png)
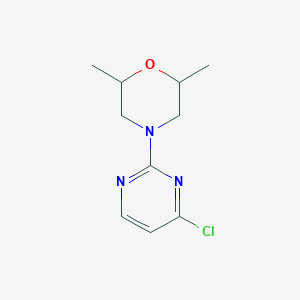
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
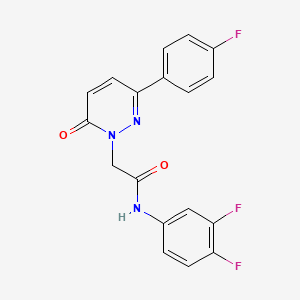
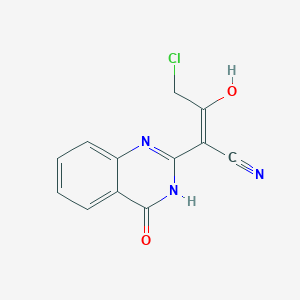

![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
